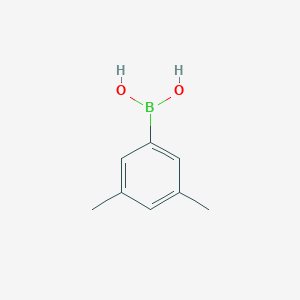

3,5-Dimethylphenylboronic acid

Description

The exact mass of the compound 3,5-Dimethylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGHSJBYKIQHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370240 | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172975-69-8 | |

| Record name | (3,5-Dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dimethylphenylboronic acid, a versatile building block in organic chemistry.[1] With a molecular formula of C8H11BO2 and a molecular weight of 149.98, this off-white to light yellow crystalline powder is a key reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds in the synthesis of complex molecules for pharmaceuticals and material science.[1]

Synthesis of 3,5-Dimethylphenylboronic Acid

The primary and most widely documented method for the synthesis of 3,5-dimethylphenylboronic acid is through a Grignard reaction. This classic and effective method involves the formation of an aryl-magnesium halide (Grignard reagent) from 3,5-dimethylbromobenzene, which is then reacted with a borate (B1201080) ester, followed by acidic workup to yield the desired boronic acid.[2]

Key Synthesis Protocol: Grignard Reaction

This protocol outlines a common laboratory-scale synthesis of 3,5-dimethylphenylboronic acid.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of 3,5-dimethylphenylboronic acid.

Methodology:

-

Grignard Reagent Formation: A solution of 3,5-dimethylphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethylbenzene (B43891) (1.03 mol) and magnesium turnings (1.32 mol) in anhydrous tetrahydrofuran (B95107) (THF) (1000 mL).[3] The reaction is typically initiated with a small amount of iodine or by crushing the magnesium to expose a fresh surface.[4][5]

-

Borylation: The prepared Grignard reagent solution is cooled to -78 °C.[3] Trimethyl borate (1.0 mol) is then added to the cold Grignard solution.[3] The reaction mixture is stirred and allowed to warm to room temperature overnight.[3]

-

Hydrolysis and Workup: The resulting boronic ester is hydrolyzed by the careful addition of 2 M aqueous hydrochloric acid (HCl).[3] The layers are separated, and the aqueous layer is extracted with diethyl ether.[3] The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure to yield the crude product.[3]

Quantitative Data Summary: Synthesis

| Parameter | Value | Reference |

| Starting Material | 1-bromo-3,5-dimethylbenzene | [3] |

| Reagents | Magnesium, Trimethyl borate | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78 °C to Room Temperature | [3] |

| Yield | 74% | [3] |

Purification of 3,5-Dimethylphenylboronic Acid

Purification of the crude product is crucial to obtain 3,5-dimethylphenylboronic acid of high purity, typically ≥95.0%, suitable for subsequent applications like Suzuki-Miyaura couplings.[6] Common impurities can include the corresponding borinic acid, bis(3,5-dimethylphenyl)borinic acid, and unreacted starting materials.[7]

Key Purification Protocols

Purification Workflow

Caption: Common purification methods for 3,5-dimethylphenylboronic acid.

1. Recrystallization:

This is the most frequently cited method for purifying 3,5-dimethylphenylboronic acid.

-

Methodology: The crude white mass obtained after the workup is triturated with hexane (B92381) and filtered.[3] The resulting solid is then recrystallized from hot water to yield pure 3,5-dimethylphenylboronic acid.[3] Other solvents that have been used for recrystallizing boronic acids include benzene, dichloroethane, and ethyl acetate.[8]

2. Extractive Purification (Derivatization):

This method takes advantage of the acidic nature of the boronic acid.

-

Methodology: The impure product is treated with a base, and the resulting boronate salt is separated by solvent extraction.[8] The salt is then treated with an acid to regenerate the pure boronic acid, which can be isolated by filtration or extraction.[8]

3. Column Chromatography:

While less common for this specific compound, column chromatography can be employed for the purification of boronic acids, especially for removing less polar impurities.

-

Methodology: Silica gel chromatography can be used, with eluents such as acetone (B3395972) or methanol (B129727) for more polar boronic acids.[8] For some boronate esters, neutral alumina (B75360) with hexane as the eluent has been successful.[8]

Quantitative Data Summary: Physical and Analytical Properties

| Property | Value | Reference |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 261-265 °C | |

| Purity (Commercial) | ≥95.0% | [6] |

| ¹H NMR (DMSO-d6) | δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (br. s, 2H), 2.24 (s, 6H) | [3] |

| Elemental Analysis (Calc. for C8H11BO2) | C, 64.06%; H, 7.39% | [3] |

| Elemental Analysis (Found) | C, 64.38%; H, 7.72% | [3] |

Note: 3,5-Dimethylphenylboronic acid can exist in equilibrium with its anhydride, which should be considered during characterization and handling.[9][10]

This guide provides a foundational understanding of the synthesis and purification of 3,5-dimethylphenylboronic acid. Researchers should always consult original literature and adhere to standard laboratory safety practices when performing these procedures. The versatility of this reagent ensures its continued importance in the development of novel chemical entities across various scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,5-Dimethylphenylboronic acid = 95.0 172975-69-8 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. D3396-5G - 3,5-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) | Chem-Supply | Australia [shop.chemsupply.com.au]

- 10. 3,5-Dimethylphenylboronic Acid | 172975-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3,5-Dimethylphenylboronic acid CAS number and properties

An In-Depth Technical Guide to 3,5-Dimethylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

3,5-Dimethylphenylboronic acid, a member of the arylboronic acid family, is a versatile and valuable reagent in modern organic synthesis. It serves as a key building block for the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the two methyl groups on the phenyl ring can influence the steric and electronic properties of the resulting products, making it a deliberate choice for chemists designing molecules with specific functionalities.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physical and chemical properties of 3,5-Dimethylphenylboronic acid are summarized in the table below. The compound typically appears as an off-white to light yellow crystalline powder.[1][2] It is sparingly soluble in water but shows good solubility in solvents like methanol.[3]

| Property | Value |

| CAS Number | 172975-69-8[3][4][5][6][7] |

| IUPAC Name | (3,5-dimethylphenyl)boronic acid[5] |

| Molecular Formula | C₈H₁₁BO₂[4][5] |

| Molecular Weight | 149.98 g/mol [4][6][8] |

| Melting Point | 237 °C[3] to 261-265 °C[9][10] |

| Appearance | White to off-white or light yellow crystalline powder[1][2][3] |

| Solubility | Slightly soluble in water, soluble in methanol[3] |

| pKa (Predicted) | 8.72 ± 0.10[11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,5-Dimethylphenylboronic acid. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

| Spectrum | Data |

| ¹H NMR (DMSO-d₆) | δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (very br. s, 2H), 2.24 (s, 6H)[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ = 155.0, 139.5, 122.6 (2C), 113.1 (2C), 21.1 (2C)[6] |

| Infrared (IR) | Characteristic peaks for O-H stretching of the boronic acid group, C-H stretching of the aromatic ring and methyl groups, and B-O stretching. |

Synthesis of 3,5-Dimethylphenylboronic Acid

A common and effective method for the synthesis of 3,5-Dimethylphenylboronic acid involves the reaction of a Grignard reagent, formed from 1-bromo-3,5-dimethylbenzene, with a borate (B1201080) ester, followed by acidic hydrolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3,5-Dimethylphenylboronic acid molecular weight and formula

For Immediate Release

This document provides a concise technical summary of the core physicochemical properties of 3,5-Dimethylphenylboronic acid, a key reagent in organic synthesis. The information is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Core Compound Properties

3,5-Dimethylphenylboronic acid is an organoboron compound that is widely utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its chemical structure allows for the introduction of a 3,5-dimethylphenyl group into more complex molecules.[1] It typically appears as an off-white to light yellow crystalline powder.[1]

Quantitative Data Summary

The fundamental molecular properties of 3,5-Dimethylphenylboronic acid are summarized in the table below. This data is essential for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Identifier | Value | Reference |

| Molecular Formula | C8H11BO2 | [1][2][3][4][5] |

| Molecular Weight | 149.98 g/mol | [1][2][3][4][5][6] |

| CAS Number | 172975-69-8 | [1][2][4][5][6] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the use of 3,5-Dimethylphenylboronic acid are highly application-specific. A general procedure for its use in a Suzuki coupling reaction would involve the following key steps. For precise measurements and conditions, researchers should consult peer-reviewed literature relevant to their specific synthetic target.

-

Reaction Setup: A reaction vessel is charged with 3,5-Dimethylphenylboronic acid, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K3PO4).

-

Solvent System: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added to dissolve the reactants.

-

Inert Atmosphere: The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

-

Heating & Monitoring: The reaction is heated to the required temperature and monitored for progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Purification: Upon completion, the reaction is cooled, and the product is extracted from the aqueous phase. The organic layers are combined, dried, and the solvent is removed. The crude product is then purified, commonly by column chromatography or recrystallization.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the compound's name and its primary molecular identifiers.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dimethylphenylboronic acid [aromalake.com]

- 3. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. (3,5-DIMETHYLPHENYL)BORONIC ACID | CAS 172975-69-8 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

Spectroscopic Profile of 3,5-Dimethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for 3,5-dimethylphenylboronic acid is summarized below, providing a quick reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.38 | s | 2H | Ar-H | DMSO-d₆ |

| 7.00 | s | 1H | Ar-H | DMSO-d₆ |

| 3.44 | br s | 2H | B(OH )₂ | DMSO-d₆ |

| 2.24 | s | 6H | Ar-CH ₃ | DMSO-d₆ |

| 6.64 | s | 1H | Ar-H | CDCl₃ |

| 6.53 | s | 2H | Ar-H | CDCl₃ |

| 5.86 | s | 1H | B(OH )₂ | CDCl₃ |

| 2.30 | s | 6H | Ar-CH ₃ | CDCl₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 155.0 | C -B(OH)₂ | CDCl₃ |

| 139.5 | Ar-C -CH₃ | CDCl₃ |

| 122.6 | Ar-C H | CDCl₃ |

| 113.1 | Ar-C H | CDCl₃ |

| 21.1 | Ar-C H₃ | CDCl₃ |

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of solid 3,5-dimethylphenylboronic acid exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3200 (broad) | O-H stretch (hydrogen-bonded) |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (methyl) |

| ~1350 | B-O stretch |

| ~1200 | C-O stretch |

| ~850 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and elemental composition of the compound.

| Parameter | Value |

| Molecular Weight | 149.98 g/mol [1][2] |

| Exact Mass | 150.0852098 Da[3] |

| Monoisotopic Mass | 150.0852098 Da[3] |

-

Loss of H₂O: [M - 18]⁺

-

Loss of B(OH)₂: [M - 45]⁺, leading to the dimethylphenyl cation.

-

Loss of CH₃: [M - 15]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 3,5-dimethylphenylboronic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 3,5-dimethylphenylboronic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of 3,5-dimethylphenylboronic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

To aid ionization, a small amount of a modifier such as formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added.

Data Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Workflow and Data Analysis Visualization

The general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like 3,5-dimethylphenylboronic acid is illustrated in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 3,5-Dimethylphenylboronic Acid: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3,5-dimethylphenylboronic acid, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its use in various solvent systems.

Introduction

3,5-Dimethylphenylboronic acid is a vital reagent in organic synthesis, most notably for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a cornerstone in the synthesis of complex molecules within the pharmaceutical and materials science sectors. A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known solubility properties of 3,5-dimethylphenylboronic acid and outlines a detailed experimental protocol for the precise determination of its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For boronic acids, this equilibrium can be influenced by several factors, including:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, influencing its interaction with protic and aprotic solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces within the solid crystal of the boronic acid must be overcome by the solute-solvent interactions for dissolution to occur.

-

Temperature: The solubility of most solids increases with temperature, as the additional energy helps to break apart the crystal lattice.

-

Presence of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. The presence of these species, which can exist in equilibrium with the acid form in solution, can complicate solubility measurements and affect the overall solubility profile.

Solubility Profile of 3,5-Dimethylphenylboronic Acid

Quantitative solubility data for 3,5-dimethylphenylboronic acid in a wide array of common organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and general principles of boronic acid solubility, a qualitative assessment can be made.

Table 1: Qualitative Solubility of 3,5-Dimethylphenylboronic Acid in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Protic | Water | Slightly soluble | [1] |

| Methanol | Soluble | [1] | |

| Polar Aprotic | Acetone | Expected to be soluble | General solubility trends for boronic acids suggest solubility in ketones.[2][3] |

| Tetrahydrofuran (THF) | Expected to be soluble | General solubility trends for boronic acids suggest solubility in ethers.[2][3] | |

| Nonpolar | Toluene | Expected to have low solubility | Boronic acids generally exhibit low solubility in nonpolar hydrocarbon solvents.[4] |

| Halogenated | Dichloromethane | Expected to have moderate solubility | Phenylboronic acid shows moderate solubility in chloroform, a similar solvent.[2][3] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in a solvent as a function of temperature. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from established methodologies for boronic acids.[2][3][5]

Materials and Apparatus:

-

3,5-Dimethylphenylboronic acid (high purity)

-

High-purity, anhydrous solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel with a temperature probe

-

Magnetic stirrer and stir bar

-

Circulating temperature bath

-

Turbidity sensor or a light source and detector (optional, for automated detection)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of 3,5-dimethylphenylboronic acid into the jacketed glass vessel.

-

Add a precise mass of the desired solvent to the vessel to create a mixture of known composition (mole fraction or mass fraction).

-

Add a magnetic stir bar to the vessel.

-

-

Equilibration and Measurement:

-

Seal the vessel to prevent solvent evaporation.

-

Begin stirring the mixture at a constant and vigorous rate to ensure homogeneity.

-

Slowly heat the vessel using the circulating temperature bath at a controlled rate (e.g., 0.1-0.5 °C/min).

-

Continuously monitor the solution for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration. This can be observed visually or detected by an increase in light transmission using a turbidity sensor.

-

Record the temperature to the nearest 0.1 °C.

-

-

Data Analysis:

-

Repeat the measurement with different known compositions of the solute and solvent.

-

Plot the saturation temperature (°C or K) against the mole fraction of 3,5-dimethylphenylboronic acid.

-

The resulting graph represents the solubility curve for the compound in the chosen solvent. From this curve, the solubility at any given temperature within the measured range can be determined.

-

Workflow for Dynamic Solubility Determination

Caption: Workflow for the dynamic determination of solubility.

Conclusion

References

Stability and storage conditions for 3,5-Dimethylphenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 3,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylphenylboronic acid (CAS No. 172975-69-8) is a vital organoboron compound widely utilized as a building block in organic synthesis.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the formation of carbon-carbon bonds.[1][2][3] The ability to introduce the 3,5-dimethylphenyl moiety is crucial for synthesizing complex molecules in pharmaceuticals, agrochemicals, and materials science.[1]

Given its role as a key intermediate, a thorough understanding of the stability and proper handling of 3,5-Dimethylphenylboronic acid is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining reagent integrity. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and standardized protocols for stability assessment.

Core Concepts in Boronic Acid Stability

Arylboronic acids, including 3,5-dimethylphenylboronic acid, are susceptible to several degradation pathways that can impact their purity and reactivity.

2.1 Dehydration to Boroxine (B1236090)

The most common transformation is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride (B1165640) known as a boroxine. This is a reversible equilibrium reaction, and it is common for commercial boronic acids to be supplied as a mixture of the free acid and its corresponding boroxine anhydride.[4][5]

2.2 Oxidation

The carbon-boron bond is susceptible to cleavage by oxidation.[6][7] While generally stable in air for short periods, prolonged exposure, especially in solution and in the presence of oxidizing agents, can lead to degradation, yielding the corresponding phenol (B47542) (3,5-dimethylphenol) and boric acid. Storing under an inert atmosphere is a recommended preventative measure.[8]

2.3 Protodeboronation

Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction can be catalyzed by strong acidic or basic conditions, converting the boronic acid into its corresponding arene (m-xylene).[8] Arylboronic acids are generally most stable at a neutral pH.[8]

Stability and Storage of 3,5-Dimethylphenylboronic Acid

Safety Data Sheets (SDS) and supplier information confirm that 3,5-Dimethylphenylboronic acid is stable under recommended storage conditions.[9][10] However, attention to specific environmental factors is crucial for long-term preservation of its purity and reactivity.

3.1 Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 172975-69-8 | [2][4][11][12] |

| Molecular Formula | C₈H₁₁BO₂ | [3][11][12] |

| Molecular Weight | 149.98 g/mol | [2][11][12] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1][3][9] |

| Melting Point | 261-265 °C | [2][3] |

3.2 Recommended Storage and Handling Conditions

To minimize degradation from moisture, oxidation, and other factors, the following storage conditions are recommended.

| Condition | Recommendation | Rationale & Remarks | Source(s) |

| Temperature | Room Temperature or Refrigerated. Keep in a cool place. | Minimizes thermal degradation and slows the rate of potential side reactions. | [3][5][10][13] |

| Atmosphere | Keep container tightly closed. Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage. | Prevents oxidation and reaction with atmospheric moisture. | [8][9][10][13] |

| Moisture | Store in a dry place. Sealed in dry. | Avoids hydrolysis and facilitates the boroxine equilibrium shift towards the anhydride form. | [3][8][9][10][13] |

| Light | Keep in a dark place. Protect from sunlight. | Prevents potential light-catalyzed degradation pathways. | [3][14] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Prevents oxidative degradation and acid-catalyzed protodeboronation. | [9][13] |

Experimental Protocols for Stability Assessment

Assessing the stability of 3,5-Dimethylphenylboronic acid is critical for quality control and ensuring its suitability for sensitive applications. The following are generalized protocols for common analytical techniques.

4.1 Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify the intact 3,5-Dimethylphenylboronic acid from its potential degradation products over time under various stress conditions.[8]

-

Objective: To quantify the degradation of 3,5-Dimethylphenylboronic acid under specific stress conditions (e.g., elevated temperature, pH).

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

-

Forced-air oven or water bath for temperature stress.

-

-

Reagents:

-

3,5-Dimethylphenylboronic acid standard.

-

Acetonitrile (B52724) (ACN), HPLC grade.

-

Water, HPLC grade.

-

Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH stress studies.

-

-

Procedure:

-

Method Development: Develop a gradient or isocratic HPLC method that achieves baseline separation between the 3,5-Dimethylphenylboronic acid peak and potential impurities or degradants. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid. Monitor at a suitable UV wavelength (e.g., 220-254 nm).

-

Sample Preparation: Prepare a stock solution of 3,5-Dimethylphenylboronic acid in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Application: Aliquot the stock solution into several vials. Subject the vials to different stress conditions (e.g., 60°C in an oven; addition of 0.1N HCl; addition of 0.1N NaOH). Keep a control sample at the recommended storage temperature.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic/basic samples before injection.

-

Analysis: Inject the samples onto the HPLC system.

-

Calculation: Monitor the peak area of the parent compound. Calculate the percentage of remaining 3,5-Dimethylphenylboronic acid relative to the t=0 sample. The appearance of new peaks indicates degradation.

-

4.2 Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

NMR spectroscopy can be used to structurally identify degradation products and monitor the stability of the compound in solution.[15]

-

Objective: To qualitatively and semi-quantitatively monitor the degradation of 3,5-Dimethylphenylboronic acid in different solvent environments or under stress.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Reagents:

-

3,5-Dimethylphenylboronic acid standard.

-

Deuterated solvents (e.g., DMSO-d₆, D₂O).

-

Internal standard (optional, for quantification), e.g., 1,3,5-trimethoxybenzene.

-

-

Procedure:

-

Initial Spectrum: Dissolve a precisely weighed amount of 3,5-Dimethylphenylboronic acid (and internal standard, if used) in a suitable deuterated solvent in an NMR tube. Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

-

Stress Application: Prepare several NMR tubes. Subject them to desired stress conditions. For example:

-

Hydrolytic Stability: Use a mixture of an organic solvent and D₂O (e.g., DMSO-d₆/D₂O).[15]

-

Thermal Stability: Heat the NMR tube to a specific temperature and acquire spectra over time.

-

-

Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

-

Analysis: Monitor the spectra for changes. Compare the integration of characteristic proton signals of the parent compound (e.g., aromatic and methyl protons) to the integration of new signals corresponding to degradation products. The disappearance of the boronic acid signals and the appearance of signals for 3,5-dimethylphenol (B42653) or m-xylene (B151644) would indicate oxidative or protodeboronative degradation, respectively.

-

Conclusion

3,5-Dimethylphenylboronic acid is a robust reagent essential for modern organic synthesis. While it is stable under standard conditions, its susceptibility to dehydration, oxidation, and protodeboronation necessitates careful handling and storage. By adhering to the recommended conditions—storing the compound in a cool, dry, dark place, preferably under an inert atmosphere and away from incompatible materials—researchers can ensure its long-term integrity. The implementation of analytical protocols such as stability-indicating HPLC and NMR methods allows for rigorous quality control, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dimethylphenylboronic acid = 95.0 172975-69-8 [sigmaaldrich.com]

- 3. 3,5-Dimethylphenylboronic acid , 97% , 172975-69-8 - CookeChem [cookechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3,5-Dimethylphenylboronic Acid | 172975-69-8 | TCI AMERICA [tcichemicals.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Lewis Acidity of 3,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Lewis acidity of 3,5-dimethylphenylboronic acid, a key parameter influencing its reactivity and application in organic synthesis and drug development. Boronic acids, acting as Lewis acids, reversibly interact with Lewis bases, a characteristic quantified by their pKa value. While experimentally determined data for 3,5-dimethylphenylboronic acid is limited, this guide synthesizes predicted values, comparative data from related isomers, and established theoretical principles to provide a thorough understanding of its acidic properties. Detailed experimental protocols for the determination of boronic acid pKa are provided, alongside visualizations of these workflows and the fundamental chemical equilibria. This document serves as a critical resource for professionals leveraging the unique chemical properties of arylboronic acids.

Introduction to Lewis Acidity of Arylboronic Acids

Arylboronic acids [ArB(OH)₂] are a class of organoboron compounds that play a pivotal role in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] A fundamental property governing their reactivity is their Lewis acidity. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base.

In aqueous media, the primary interaction is with a hydroxide (B78521) ion (OH⁻), leading to the formation of a tetrahedral boronate anion [ArB(OH)₃]⁻. This equilibrium is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). This relationship can often be predicted using the Hammett equation for meta- and para-substituted isomers.[3][4][5] For ortho-substituted analogs, steric effects and potential intramolecular interactions can lead to deviations from this trend.[3]

Quantitative Data on the Lewis Acidity of Dimethylphenylboronic Acids

The following tables summarize the predicted pKa values for 3,5-dimethylphenylboronic acid and its isomers, along with experimental values for related monosubstituted phenylboronic acids for comparison.

Table 1: Predicted pKa Values of Dimethylphenylboronic Acid Isomers

| Compound | CAS Number | Predicted pKa | Data Source |

| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 8.72 ± 0.10 | [6] |

| 2,4-Dimethylphenylboronic acid | 55499-44-0 | 8.92 ± 0.58 | [7] |

| 2,5-Dimethylphenylboronic acid | 85199-06-0 | 8.70 ± 0.58 | [8] |

| 2,6-Dimethylphenylboronic acid | 100379-00-8 | 8.68 ± 0.58 | [9] |

Table 2: Experimental pKa Values of Selected Monosubstituted Phenylboronic Acids

| Compound | Substituent Position | pKa |

| Phenylboronic acid | Unsubstituted | 8.8 |

| 4-Methylphenylboronic acid | para | 9.1 |

| 3-Methylphenylboronic acid | meta | 8.9 |

| 4-Methoxyphenylboronic acid | para | 9.4 |

| 4-Chlorophenylboronic acid | para | 8.2 |

| 3-Chlorophenylboronic acid | meta | 8.1 |

Note: The pKa values in Table 2 are representative values from various literature sources and are intended for comparative purposes.

Experimental Protocols for Determining Lewis Acidity

The pKa of a boronic acid can be determined through several well-established experimental techniques. The most common methods are potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method involves the direct titration of the boronic acid with a standardized strong base, typically sodium hydroxide (NaOH), while monitoring the pH of the solution with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH.

-

Prepare a solution of the boronic acid (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent such as methanol (B129727) or DMSO may be used, though this can affect the pKa value.

-

To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added to the boronic acid solution.

-

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the boronic acid solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert atmosphere and prevent interference from dissolved CO₂, purge the solution with nitrogen gas before and during the titration.

-

Add the 0.1 M NaOH titrant in small, precise increments.

-

Record the pH of the solution after each addition, ensuring the reading has stabilized (drift < 0.01 pH units per minute).

-

Continue the titration until the pH has stabilized in the basic region (e.g., pH 12-12.5).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the point where half of the boronic acid has been converted to its boronate form. This can be determined from the inflection point of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.

-

UV-Vis Spectrophotometric Titration

This technique is applicable when the boronic acid and its conjugate boronate base have distinct UV-Vis absorbance spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values covering a range around the expected pKa of the boronic acid (e.g., from pH 7 to 11).

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO).

-

-

Measurement:

-

For each buffer solution, add a small, constant amount of the boronic acid stock solution to a cuvette to achieve a final concentration suitable for UV-Vis analysis. The final concentration of any organic co-solvent should be kept low and constant across all samples.

-

Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.

-

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.

-

Visualizations

Fundamental Equilibria of Boronic Acids

The following diagram illustrates the fundamental Lewis acid-base equilibrium of a generic arylboronic acid with hydroxide in an aqueous solution, as well as its reversible interaction with a generic 1,2-diol.

References

- 1. 3,4-Dimethylphenylboronic Acid (contains varying amounts o… [cymitquimica.com]

- 2. PubChemLite - (2,5-dimethylphenyl)boronic acid (C8H11BO2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. 3,5-Dimethylphenylboronic acid , 97% , 172975-69-8 - CookeChem [cookechem.com]

- 7. 2,4-DIMETHYLPHENYLBORONIC ACID | 55499-44-0 [m.chemicalbook.com]

- 8. 2,5-Dimethylphenylboronic acid | 85199-06-0 [amp.chemicalbook.com]

- 9. 2,6-Dimethylphenylboronic acid CAS#: 100379-00-8 [m.chemicalbook.com]

A Technical Guide to 3,5-Dimethylphenylboronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, key chemical applications, and handling protocols for 3,5-Dimethylphenylboronic acid (CAS No. 172975-69-8), a versatile reagent in modern organic synthesis.

Introduction

3,5-Dimethylphenylboronic acid is an organoboron compound that has become a valuable building block for researchers in organic synthesis, particularly within pharmaceutical and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This reaction enables the strategic introduction of the 3,5-dimethylphenyl moiety into complex molecular architectures, allowing chemists to fine-tune the steric and electronic properties of target molecules. This guide provides a comprehensive overview of its commercial availability, suppliers, technical specifications, and detailed experimental protocols for its application.

Commercial Availability and Suppliers

3,5-Dimethylphenylboronic acid is readily available from a wide range of chemical suppliers, catering to both small-scale research and bulk commercial needs. Purity levels are typically high, with most suppliers offering grades of 95% or greater. The compound is generally supplied as a white to off-white powder or crystalline solid.

Table 1: Major Suppliers and Commercial Specifications

| Supplier | CAS Number | Purity/Assay | Available Quantities |

| Sigma-Aldrich (Merck) | 172975-69-8 | ≥95.0% | 5g[1] |

| TCI Chemicals | 172975-69-8 | 97.0% - 115.0% (Titration) | 5g, 25g |

| Thermo Scientific (Acros) | 172975-69-8 | >95% | Custom Quantities |

| Santa Cruz Biotechnology | 172975-69-8 | Research Grade[2] | Custom Quantities[2] |

| BLDpharm | 172975-69-8 | 98%[3] | Inquire for bulk[3] |

| Chem-Supply | 172975-69-8 | Not Specified | 5g[4] |

| CookeChem | 172975-69-8 | 97%[5] | 1g, 5g, 25g, 100g, 500g |

| Matrix Fine Chemicals | 172975-69-8 | Not Specified | Inquire for quote[6] |

Note: Pricing is subject to change and may vary based on institutional agreements and location. Researchers are advised to request quotes from suppliers for the most current information.

Synthesis and Reaction Pathways

3,5-Dimethylphenylboronic acid is primarily synthesized and utilized in cross-coupling reactions to form biaryl compounds. The following diagrams illustrate the general synthesis of the compound and its subsequent use in the widely applied Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using 3,5-Dimethylphenylboronic acid.

Suzuki-Miyaura Cross-Coupling of 3,5-Dimethylphenylboronic Acid with an Aryl Bromide

This protocol describes the synthesis of a biaryl compound from 3,5-Dimethylphenylboronic acid and a generic aryl bromide, catalyzed by a palladium complex.

Materials:

-

3,5-Dimethylphenylboronic acid (1.1 mmol)

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0-3.0 mmol)

-

Solvent System: Toluene and Water (e.g., 4:1 v/v, 10 mL) or Dioxane/Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethylphenylboronic acid (1.1 mmol), the aryl halide (1.0 mmol), and the base (2.0-3.0 mmol).

-

Solvent Addition: Add the solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to 85-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed (typically 4-12 hours).[7]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[8]

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Safety and Handling

3,5-Dimethylphenylboronic acid requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

Table 2: Hazard and Safety Information

| Hazard Category | GHS Classification and Statements | Recommended Precautions |

| Skin Irritation | H315: Causes skin irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation (Category 2) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.

Conclusion

3,5-Dimethylphenylboronic acid is a commercially accessible and highly effective reagent for the synthesis of biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. Its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for C-C bond formation. By understanding the available suppliers, adhering to detailed experimental protocols, and observing proper safety measures, researchers can effectively leverage this compound in their synthetic endeavors.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. scbt.com [scbt.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. D3396-5G - 3,5-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) | Chem-Supply | Australia [shop.chemsupply.com.au]

- 5. 3,5-Dimethylphenylboronic acid , 97% , 172975-69-8 - CookeChem [cookechem.com]

- 6. (3,5-DIMETHYLPHENYL)BORONIC ACID | CAS 172975-69-8 [matrix-fine-chemicals.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. rose-hulman.edu [rose-hulman.edu]

The Advent and Application of 3,5-Dimethylphenylboronic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylphenylboronic acid (CAS No. 172975-69-8) has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this valuable compound. It details the evolution of synthetic methodologies for arylboronic acids, leading to the efficient preparation of 3,5-dimethylphenylboronic acid. Key experimental protocols are presented with corresponding quantitative data, and logical workflows are illustrated through diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction: The Rise of a Key Synthetic Building Block

3,5-Dimethylphenylboronic acid, a white to off-white crystalline solid, has become an indispensable tool for chemists engaged in the construction of complex organic molecules. Its primary utility lies in its role as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] The strategic placement of two methyl groups on the phenyl ring provides specific steric and electronic properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Discovery and Historical Context

The journey to the widespread use of 3,5-dimethylphenylboronic acid is rooted in the broader history of organoboron chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the synthesis of the first arylboronic acid, phenylboronic acid, was not reported until 1880 by Michaelis and Becker. However, it was the development of practical and higher-yielding synthetic methods in the early 20th century, particularly those involving organometallic reagents, that paved the way for their broader application.

The true explosion in the importance of arylboronic acids, including 3,5-dimethylphenylboronic acid, is inextricably linked to the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement. The demand for a diverse array of substituted biaryl compounds in drug discovery and materials science spurred the development of reliable synthetic routes to a wide variety of functionalized arylboronic acids. The CAS number for 3,5-dimethylphenylboronic acid, 172975-69-8, suggests its identification and characterization as a distinct chemical entity is a relatively modern development, likely driven by the need for this specific building block in targeted synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 3,5-dimethylphenylboronic acid is provided in the table below. This data is essential for its identification, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 172975-69-8 | [1] |

| Molecular Formula | C₈H₁₁BO₂ | [1] |

| Molecular Weight | 149.98 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 261-265 °C | |

| ¹H NMR (DMSO-d₆) | δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (very br. s, 2H), 2.24 (s, 6H) | [3] |

Synthetic Protocols

The most common and efficient method for the synthesis of 3,5-dimethylphenylboronic acid is through the reaction of a Grignard reagent, formed from 1-bromo-3,5-dimethylbenzene (B43891), with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Grignard-based Synthesis from 1-Bromo-3,5-dimethylbenzene

This widely used method offers a reliable and scalable route to 3,5-dimethylphenylboronic acid. The key steps involve the formation of 3,5-dimethylphenylmagnesium bromide, its reaction with a borate ester at low temperature, and subsequent hydrolysis to yield the final product.

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.32 mol) are added, followed by anhydrous tetrahydrofuran (B95107) (THF, 1000 mL). A solution of 1-bromo-3,5-dimethylbenzene (1.03 mol) in THF is then added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Boration: The freshly prepared Grignard solution is cooled to -78 °C. Trimethyl borate (1.0 mol) is added in one portion. The resulting mixture is allowed to warm to room temperature and stirred overnight.[3]

-

Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (1200 mL). Diethyl ether (500 mL) is added, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether (2 x 500 mL).[3]

-

Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield a white solid. The crude product is triturated with hexane, filtered, and dried in vacuo to afford pure 3,5-dimethylphenylboronic acid.[3] An alternative final purification step involves recrystallization from water.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3,5-dimethylbenzene | [3] |

| Key Reagents | Magnesium, Trimethyl borate | [3] |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | [3] |

| Reaction Temperature | -78 °C to room temperature | [3] |

| Typical Yield | 74% | [3] |

| Purity | >98% (by analysis) | [2] |

Logical and Experimental Workflows

To visually represent the synthetic and logical processes, the following diagrams are provided in the DOT language.

Synthesis Pathway of 3,5-Dimethylphenylboronic Acid

Caption: Synthetic pathway for 3,5-dimethylphenylboronic acid.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step experimental workflow.

Conclusion

3,5-Dimethylphenylboronic acid stands as a testament to the evolution of synthetic organic chemistry. From the early discoveries of boronic acids to the sophisticated cross-coupling reactions of the modern era, the demand for precisely functionalized building blocks has driven innovation in synthetic methodologies. The reliable and well-documented synthesis of 3,5-dimethylphenylboronic acid from readily available starting materials ensures its continued importance in the academic and industrial laboratories dedicated to the advancement of medicine and materials. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in these critical fields.

References

An In-depth Technical Guide to Boronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids

Boronic acids, a class of organoboron compounds with the general formula R-B(OH)₂, have become indispensable tools in modern organic chemistry, medicinal chemistry, and materials science.[1][2][3][4] First synthesized in 1860 by Edward Frankland, their unique electronic properties, versatile reactivity, stability, and relatively low toxicity have established them as crucial building blocks for complex molecular architectures.[5][6][7]

Characterized by a boron atom linked to an organic group and two hydroxyl groups, boronic acids act as mild Lewis acids.[3] This property allows them to form reversible covalent complexes with diols, such as those found in sugars and glycoproteins, a feature that has been extensively exploited in the development of chemical sensors and drug delivery systems.[6][8][9][10]

Perhaps their most significant contribution to organic synthesis is their role as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3][11][12][13] This palladium-catalyzed reaction forms carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of biaryls, a common motif in pharmaceuticals.[3][14]

In the realm of drug development, the approval of the boronic acid-containing drug Bortezomib (Velcade) in 2003 by the FDA marked a turning point, stimulating significant interest in this class of compounds as pharmacophores.[5][15][16] Boronic acids are now recognized as potent enzyme inhibitors and are integral to several approved drugs and numerous clinical candidates for treating cancers and infectious diseases.[15][16] This guide provides a comprehensive overview of the core properties, synthesis, key reactions, and applications of boronic acids, with a focus on their practical use in research and development.

Core Properties of Boronic Acids

The utility of boronic acids stems from their unique structural and electronic characteristics. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its Lewis acidic nature.[7]

Lewis Acidity and pKa

Boronic acids are weak Lewis acids. In aqueous solution, they act primarily as Lewis acids by accepting a hydroxide (B78521) ion to form a tetrahedral boronate species, rather than acting as a Brønsted-Lowry acid by donating a proton.[5] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent.[5] The pKa of a typical boronic acid is around 9, but this can be significantly influenced by the electronic nature of the organic substituent (R group).[6] Electron-withdrawing groups increase the Lewis acidity of the boron center, leading to a lower pKa, while electron-donating groups have the opposite effect.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa Value |

| H (Unsubstituted) | ~8.7 - 8.9 |

| 4-OCH₃ | ~9.25 |

| 4-CH₃ | ~9.0 |

| 4-F | ~8.7 |

| 4-Cl | ~8.6 |

| 4-CF₃ | ~8.0 |

| 4-NO₂ | ~7.1 |

| 3-OCH₃ | ~8.8 |

| 3-Cl | ~8.3 |

| 3-NO₂ | ~7.2 |

| 2-CH₃ | ~9.1 |

| 2-F | ~8.8 |

| 2-CHO | ~5.3 - 7.9 |

| 3,5-(CF₃)₂ | ~6.7 |

Note: pKa values are approximate and can vary based on experimental conditions (e.g., solvent, temperature). Data compiled from multiple sources.[1][5][8][11][12][13]

Stability and Handling

Many boronic acids are crystalline solids that are relatively stable to air and moisture, making them easier to handle than many other organometallic reagents.[1] However, they are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[6] This process is typically reversible upon the addition of water. For long-term storage, it is often recommended to keep them in a cool, dry environment, sometimes under an inert atmosphere.[1]

Structural Properties: The Carbon-Boron Bond

The carbon-boron (C-B) bond is a key feature of boronic acids, and its length is influenced by the hybridization of the carbon atom and the substituents on both the carbon and boron atoms. The typical C-B single bond length is comparable to a C-C single bond.

Table 2: Typical Carbon-Boron (C-B) Bond Lengths

| Bond Type (Hybridization) | Typical Bond Length (Å) | Notes |

| C(sp³)—B (Alkyl) | 1.56 - 1.57 | Based on alkylboronic acids. |

| C(sp²)—B (Aryl/Vinyl) | 1.55 - 1.59 | Can be slightly shorter than C(sp³)-B due to some π-character.[9] |

| C(sp)—B (Alkynyl) | ~1.46 - 1.50 | Shorter due to the increased s-character of the sp-hybridized carbon. |

Note: These are typical ranges and can vary depending on the specific molecule and its crystalline environment.

Synthesis of Boronic Acids

Several reliable methods exist for the synthesis of boronic acids, making a wide variety accessible for research and industrial applications. Common strategies involve the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, followed by hydrolysis.

-

From Grignard Reagents: The reaction of a Grignard reagent (R-MgX) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is one of the most common and versatile methods. The reaction is typically performed at low temperatures, followed by acidic workup to hydrolyze the resulting boronic ester.[8][15]

-

From Organolithium Reagents: Similar to the Grignard method, organolithium reagents (R-Li) can be used to form the C-B bond by reaction with a borate ester.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester, which can then be hydrolyzed to the boronic acid. This is particularly useful for synthesizing functionalized boronic acids where the preparation of the corresponding Grignard or organolithium reagent might be difficult.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

This protocol describes a general procedure for the synthesis of phenylboronic acid from bromobenzene (B47551) using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Bromobenzene

-

Trimethyl borate or Triisopropyl borate

-

Anhydrous Hydrochloric Acid (HCl) in ether or aqueous HCl (e.g., 2 M)

-

Hexanes or Pentane (B18724)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the oven-dried three-neck flask under an inert atmosphere.

-

Add a single crystal of iodine to act as an initiator.

-

Add a small portion of anhydrous Et₂O or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous Et₂O or THF.

-

Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the phenylmagnesium bromide.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In the dropping funnel, prepare a solution of trialkyl borate (1.1 equivalents) in anhydrous Et₂O or THF.

-

Add the borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding cold 2 M aqueous HCl, while stirring, until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with Et₂O (2-3 times).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude phenylboronic acid can often be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot water or a mixed solvent system (e.g., water/acetone), and then allow it to cool slowly to form crystals. Alternatively, trituration with a non-polar solvent like hexanes or pentane can remove non-polar impurities.

-

Key Reactions and Applications in Organic Synthesis

While boronic acids participate in several important transformations (e.g., Chan-Lam coupling, Petasis reaction), their most prominent role is in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[11][12] The reaction requires a base and is valued for its mild conditions, commercial availability of reagents, low toxicity of boron-containing byproducts, and broad functional group tolerance.[14]

The catalytic cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[11][12]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[12][13]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond (R¹-R²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (B28343) (degassed)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk tube or oven-dried round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Oil bath

-

Syringes for solvent transfer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5][14]

-

Seal the tube with a rubber septum.

-

Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

-

-

Reaction Execution:

-

Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) to the flask via syringe.[5]

-

Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

-

Stir the reaction mixture vigorously for the required time (typically ranging from 2 to 24 hours). The reaction progress can be monitored by TLC or GC-MS.[5]

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.[5]

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 times).[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]

-

Applications in Drug Development

The introduction of the boronic acid moiety into bioactive molecules can significantly modify their physicochemical and pharmacokinetic properties, often leading to improved selectivity and potency.[5]

Boronic Acids as Proteasome Inhibitors

The proteasome is a large protein complex that degrades unneeded or damaged proteins. Its inhibition is a key strategy in cancer therapy, particularly for multiple myeloma. Boronic acids have proven to be highly effective proteasome inhibitors.

-

Bortezomib (Velcade®): The first boronic acid-containing drug to receive FDA approval (2003), Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome.[5][16] The electrophilic boron atom forms a stable, reversible complex with the N-terminal threonine hydroxyl group in the proteasome's active site.[5] This inhibition disrupts the degradation of pro-apoptotic factors and the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.[5][13]

-

Ixazomib (Ninlaro®): Approved by the FDA in 2015, Ixazomib is another boronic acid-based proteasome inhibitor for treating multiple myeloma.[5][16] It has the advantage of being orally bioavailable.

-

Vaborbactam (Vabomere®): Approved in 2017, Vaborbactam is a boronic acid β-lactamase inhibitor. It is used in combination with antibiotics to combat resistant bacterial infections.[5]

Mechanism of Action: Bortezomib and the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for cell survival, inflammation, and immunity. Its constitutive activation is a hallmark of many cancers, including multiple myeloma. In the canonical NF-κB pathway, the inhibitor protein IκBα sequesters the NF-κB (p50/RelA) complex in the cytoplasm. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes.[1][13]

Bortezomib inhibits the proteasome, thereby preventing the degradation of IκBα.[1][13] This leads to the accumulation of IκBα, which keeps NF-κB trapped in the cytoplasm, blocking its pro-survival signaling and contributing to the death of cancer cells.[1]

Boronic Acids as Chemical Sensors

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their widespread use as chemical sensors, particularly for carbohydrates like glucose.[8][9][10]